Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride

Protecting group orthogonality Solid-phase peptide synthesis Cbz hydrogenolysis

Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride (CAS 1823500-42-0) is a spirocyclic amine building block comprising a 5-azaspiro[2.5]octane core substituted with a free 8-amino group, a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen, and presented as a hydrochloride salt. The compound belongs to the broader class of azaspiro[2.5]octane intermediates, which have been employed in medicinal chemistry campaigns targeting ADAM proteases, HER-2 sheddase, USP7, and muscarinic receptors.

Molecular Formula C15H21ClN2O2
Molecular Weight 296.79 g/mol
CAS No. 1823500-42-0
Cat. No. B1528314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride
CAS1823500-42-0
Molecular FormulaC15H21ClN2O2
Molecular Weight296.79 g/mol
Structural Identifiers
SMILESC1CN(CC2(C1N)CC2)C(=O)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C15H20N2O2.ClH/c16-13-6-9-17(11-15(13)7-8-15)14(18)19-10-12-4-2-1-3-5-12;/h1-5,13H,6-11,16H2;1H
InChIKeySFWDWAKAWFKOHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 8-Amino-5-azaspiro[2.5]octane-5-carboxylate Hydrochloride (CAS 1823500-42-0): Core Structural Identity and Procurement-Class Positioning


Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride (CAS 1823500-42-0) is a spirocyclic amine building block comprising a 5-azaspiro[2.5]octane core substituted with a free 8-amino group, a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen, and presented as a hydrochloride salt . The compound belongs to the broader class of azaspiro[2.5]octane intermediates, which have been employed in medicinal chemistry campaigns targeting ADAM proteases, HER-2 sheddase, USP7, and muscarinic receptors [1]. Its defining procurement-relevant features are the orthogonal Cbz/amine protection strategy and the pre-formed hydrochloride salt, which differentiate it from Boc-protected analogs and the free base form for specific synthetic sequences.

Procurement Risk Alert: Why In-Class 5-Azaspiro[2.5]octane Intermediates Cannot Substitute for Benzyl 8-Amino-5-azaspiro[2.5]octane-5-carboxylate Hydrochloride


A common procurement misconception is that any 8-amino-5-azaspiro[2.5]octane-5-carboxylate can be interchanged. In practice, selection hinges on three non-interchangeable structural features: (i) the nitrogen protecting group (Cbz vs. Boc), which dictates orthogonal deprotection compatibility in multi-step syntheses [1]; (ii) the presence of the free 8-amino group, which must be introduced early in the sequence before the spirocyclic scaffold is further elaborated [2]; and (iii) the hydrochloride salt form, which directly impacts solubility, handling, and stoichiometric control in subsequent coupling steps relative to the free base . Substituting the Boc analog (CAS 1260802-34-3) or the free base form forces re-optimization of deprotection conditions, reaction yields, and purification protocols, introducing risk into established synthetic routes.

Quantitative Differentiation Evidence: Benzyl 8-Amino-5-azaspiro[2.5]octane-5-carboxylate Hydrochloride vs. Closest Analogs


Orthogonal Protecting Group Strategy: Cbz vs. Boc for Acid-Sensitive Multi-Step Sequences

The target compound carries a Cbz group on the piperidine nitrogen. Unlike the Boc analog (tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate, CAS 1260802-34-3), which requires strong acid (TFA) for deprotection, the Cbz group is cleaved by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions [1]. This orthogonality is critical when the target molecule contains acid-sensitive functional groups (e.g., acetals, silyl ethers, certain heterocycles) that would be degraded by TFA treatment. Conversely, if the synthetic route requires survival through hydrogenation steps, the Boc analog is preferred; the Cbz compound enables the opposite selectivity profile [1].

Protecting group orthogonality Solid-phase peptide synthesis Cbz hydrogenolysis

Hydrochloride Salt Form: Solubility and Handling Advantage Over the Free Base

The target compound is supplied as a crystalline hydrochloride salt (C₁₅H₂₁ClN₂O₂, MW 296.79 g/mol) . The free base form (benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate, C₁₅H₂₀N₂O₂, MW 260.33 g/mol) is an oil or low-melting solid at ambient temperature, complicating accurate weighing and reproducible stoichiometry . Salt formation with HCl increases the melting point, improves crystallinity, and enhances aqueous solubility, enabling more reliable handling in parallel synthesis and scale-up laboratories [1]. For example, the hydrochloride salt is typically a free-flowing powder amenable to automated dispensing, while the free base often requires solvent-assisted transfer and immediate use due to hygroscopicity .

Salt form selection Aqueous solubility Weighing accuracy

Conformationally Constrained Dipeptide Isostere Synthesis: Scaffold Rigidity vs. Flexible Analogs

The 5-azaspiro[2.5]octane core imposes a rigid, three-dimensional orientation of the 8-amino substituent relative to the piperidine ring, with a fixed dihedral angle determined by the spirocyclopropyl moiety [1]. This contrasts with flexible analogs such as 8-amino-1-oxa-5-azaspiro[2.5]octane or simple 4-aminopiperidine derivatives, which have greater conformational freedom. In the context of dipeptide isostere synthesis, this rigidity translates to a defined N-to-C distance and backbone orientation that better mimics the geometry of a native peptide bond, potentially improving target binding affinity [1]. The Cbz benzyl ester further serves as both a protecting group and a hydrophobic moiety that can engage in π-stacking interactions with aromatic residues in enzyme active sites [2].

Peptidomimetics Conformational restriction Dipeptide isostere

Purity Benchmarking: Titrated Amine Content of HCl Salt vs. Boc Analog

The hydrochloride salt form of the target compound enables direct amine content quantification by non-aqueous titration (e.g., perchloric acid in glacial acetic acid), providing an absolute purity measure independent of chromatographic area normalization . For the Boc analog (CAS 1260802-34-3), purity is typically assessed by HPLC area% and NMR, which may not detect non-UV-active impurities or residual solvents that affect stoichiometric calculations in subsequent coupling steps . Representative lot data from Bidepharm shows the Boc analog at 95% purity by HPLC, with residual ethanol and ethyl acetate possible . In contrast, the hydrochloride salt can be titrated to >98% amine content, providing higher confidence in reaction stoichiometry for amide bond formation or reductive amination .

Chemical purity Amine titration Lot-to-lot consistency

High-Value Application Scenarios for Benzyl 8-Amino-5-azaspiro[2.5]octane-5-carboxylate Hydrochloride Supported by Evidence


Multi-Step Synthesis of Conformationally Constrained Peptidomimetics Requiring Orthogonal Deprotection

The Cbz group on the piperidine nitrogen and the free 8-amino group permit sequential functionalization without protection/deprotection conflicts [1]. After coupling at the 8-amino position (e.g., with an Fmoc-amino acid), the Cbz group can be removed by hydrogenolysis under neutral conditions, leaving acid-labile Fmoc or side-chain protecting groups intact. This contrasts with Boc-protected analogs, where TFA deprotection would simultaneously cleave other acid-labile groups. The hydrochloride salt form further ensures precise stoichiometric control during coupling reactions, minimizing racemization and side products [2].

Fragment-Based Drug Discovery (FBDD) Leveraging Spirocyclic Rigidity for 3D Library Design

The rigid spirocyclic core forces the 8-amino group into a defined spatial orientation, which is desirable for fragment libraries targeting protein-protein interfaces or allosteric sites that require three-dimensional binding motifs [1]. The hydrochloride salt's favorable handling properties enable accurate dispensing in high-throughput fragment screening campaigns using automated solid-dispensing platforms [2]. The Cbz benzyl group can additionally serve as a hydrophobic probe in initial SAR studies, with NMR-based binding assays (STD, WaterLOGSY) detecting protein engagement.

Process Chemistry Scale-Up of a Key Intermediate for ADAM or USP7 Inhibitor Programs

For process routes involving catalytic hydrogenation for final deprotection (e.g., to access the free piperidine for ADAM protease inhibitor synthesis), the Cbz-protected intermediate avoids the use of corrosive TFA and simplifies workup by filtration of Pd/C catalyst [1]. The hydrochloride salt form provides superior stability during long-term storage (2–8°C, sealed) compared to the free base, which may undergo gradual oxidation or discoloration. Regulatory starting material (RSM) designation is more straightforward for a crystalline, well-characterized salt than for an oil [2].

Quote Request

Request a Quote for Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.